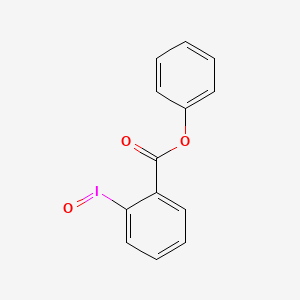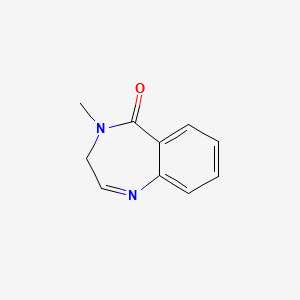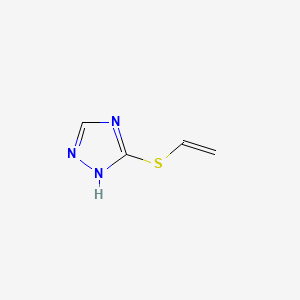
Trimethyl(4-nitrophenoxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-nitrophenoxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a 4-nitrophenoxy group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-nitrophenoxy)stannane typically involves the stannylation of 4-nitrophenol. One common method is the reaction of 4-nitrophenol with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Trimethyl(4-nitrophenoxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: The tin atom in this compound can participate in nucleophilic substitution reactions, where the 4-nitrophenoxy group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group in the 4-nitrophenoxy moiety can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted stannanes depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Products include tin oxides and other oxidized species.
科学的研究の応用
Trimethyl(4-nitrophenoxy)stannane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
作用機序
The mechanism of action of Trimethyl(4-nitrophenoxy)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The nitro group in the 4-nitrophenoxy moiety can undergo reduction or substitution, leading to the formation of active intermediates that participate in further reactions .
類似化合物との比較
Tributyltin Hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Stannane (Tin Hydride): A simpler organotin compound with applications in organic synthesis.
Uniqueness: Trimethyl(4-nitrophenoxy)stannane is unique due to the presence of the 4-nitrophenoxy group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
64128-18-3 |
|---|---|
分子式 |
C9H13NO3Sn |
分子量 |
301.91 g/mol |
IUPAC名 |
trimethyl-(4-nitrophenoxy)stannane |
InChI |
InChI=1S/C6H5NO3.3CH3.Sn/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChIキー |
KGABHNILBDZJGG-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Chloro{[(4-nitrophenyl)methyl]sulfanyl}methyl)-4-nitrobenzene](/img/structure/B14508159.png)


![N-{2-[(E)-Benzylideneamino]ethyl}propan-2-imine](/img/structure/B14508170.png)
![[3-(4-Methoxyphenyl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B14508173.png)

![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)

silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)


